(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole (4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13814523
InChI: InChI=1S/C32H46N4/c1-21(2)27-19-35(25-15-11-13-23(17-25)31(5,6)7)29(33-27)30-34-28(22(3)4)20-36(30)26-16-12-14-24(18-26)32(8,9)10/h11-18,21-22,27-28H,19-20H2,1-10H3/t27-,28-/m1/s1
SMILES: CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C
Molecular Formula: C32H46N4
Molecular Weight: 486.7 g/mol

(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

CAS No.:

Cat. No.: VC13814523

Molecular Formula: C32H46N4

Molecular Weight: 486.7 g/mol

* For research use only. Not for human or veterinary use.

(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole -

Specification

Molecular Formula C32H46N4
Molecular Weight 486.7 g/mol
IUPAC Name (4S)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole
Standard InChI InChI=1S/C32H46N4/c1-21(2)27-19-35(25-15-11-13-23(17-25)31(5,6)7)29(33-27)30-34-28(22(3)4)20-36(30)26-16-12-14-24(18-26)32(8,9)10/h11-18,21-22,27-28H,19-20H2,1-10H3/t27-,28-/m1/s1
Standard InChI Key FISMBAOXIITBEZ-VSGBNLITSA-N
Isomeric SMILES CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C
SMILES CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C
Canonical SMILES CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C

Introduction

Structural Analysis

Molecular Architecture

The compound features two imidazole rings connected via a single bond, each substituted at the 1-position with a 3-(tert-butyl)phenyl group and at the 4-position with an isopropyl group. The stereochemistry at the 4 and 4' positions is exclusively SS, as indicated by the (4S,4'S) designation. The tert-butyl groups introduce significant steric bulk, while the isopropyl substituents contribute to conformational rigidity .

Key Structural Features:

  • Core: Biimidazole (two fused imidazole rings).

  • Substituents:

    • 3-(tert-Butyl)phenyl groups at N1 and N1'.

    • Isopropyl groups at C4 and C4'.

  • Chirality: SS-configuration at C4 and C4'.

Table 1: Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC32H46N4\text{C}_{32}\text{H}_{46}\text{N}_4
Molecular Weight486.75 g/mol
CAS Number2374958-80-0
Stereochemistry(4S,4'S)
SMILES NotationCC([C@@H]1N=C(C2=NC@@HCN2C3=CC=CC(C(C)(C)C)=C3)N(C4=CC=CC(C(C)(C)C)=C4)C1)C

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves sequential alkylation and cyclization steps:

  • Imidazole Ring Formation: Condensation of 3-(tert-butyl)phenylamine with glyoxal derivatives under acidic conditions to form the imidazole core .

  • Substituent Introduction:

    • Isopropyl groups are introduced via nucleophilic substitution or alkylation at the 4-positions.

    • Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.

  • Purification: Chromatographic techniques yield the final product with 98% purity .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
Imidazole FormationGlyoxal, HCl, 80°C, 12 h65–70%
AlkylationIsopropyl bromide, K2_2CO3_3, DMF50–55%
Stereochemical ResolutionChiral column chromatography98%

Reactivity Profile

  • Protonation: The imidazole nitrogen atoms (pKa7\text{p}K_a \approx 7) undergo protonation in acidic media, forming cationic species .

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Ru, Os), forming complexes with redox-active properties .

  • Steric Effects: Bulky substituents hinder nucleophilic attacks, making the compound resistant to hydrolysis.

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in dichloromethane, THF, and DMSO; insoluble in water.

  • Thermal Stability: Decomposes above 250°C without melting.

  • Optical Activity: [α]D25=+12.5[ \alpha ]_{D}^{25} = +12.5^\circ (c = 1.0, CHCl3_3).

Table 3: Physicochemical Data

PropertyValueSource
Melting PointDecomposes >250°C
Solubility (CH2_2Cl2_2)50 mg/mL
Optical Rotation[α]D25=+12.5[ \alpha ]_{D}^{25} = +12.5^\circ

Applications and Comparative Analysis

Coordination Chemistry

The compound serves as a ligand in transition metal complexes. For example, ruthenium biimidazole complexes exhibit catalytic activity in oxidation-reduction reactions .

Table 4: Metal Complex Properties

Metal CenterApplicationRedox Potential (V vs. SCE)Source
Ru(II)Photocatalysis+1.2 to +1.5
Os(II)Electroluminescent devices+0.8 to +1.1

Table 5: Structural Analogues

CompoundSubstituentsUnique PropertiesSource
(4R,4'R)-1,1'-Bis(3-(t-Bu)Ph)-4,4'-dicyclohexyl-biimidazoleCyclohexyl instead of i-PrHigher lipophilicity
(4S,4'S)-4,4'-Diethyl-1,1'-di-p-tolyl-biimidazoleEthyl, p-tolylEnhanced fluorescence

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